molecular formula C17H13Cl2N3O2S B14966128 N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

Cat. No.: B14966128
M. Wt: 394.3 g/mol
InChI Key: PHQNSKVYWRTSFI-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the 3,4-dichlorophenylmethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Phenylmethyl Derivatives: Compounds with similar phenylmethyl groups but different core structures.

Uniqueness

N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H13Cl2N3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C17H13Cl2N3O2S/c18-12-6-5-10(7-13(12)19)8-20-15(23)9-22-16(24)11-3-1-2-4-14(11)21-17(22)25/h1-7H,8-9H2,(H,20,23)(H,21,25)

InChI Key

PHQNSKVYWRTSFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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